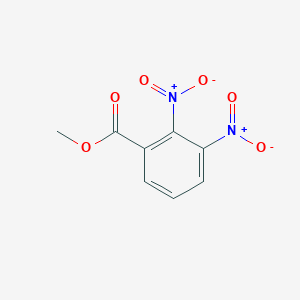Methyl 2,3-dinitrobenzoate
CAS No.: 42087-83-2
Cat. No.: VC11713159
Molecular Formula: C8H6N2O6
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42087-83-2 |
|---|---|
| Molecular Formula | C8H6N2O6 |
| Molecular Weight | 226.14 g/mol |
| IUPAC Name | methyl 2,3-dinitrobenzoate |
| Standard InChI | InChI=1S/C8H6N2O6/c1-16-8(11)5-3-2-4-6(9(12)13)7(5)10(14)15/h2-4H,1H3 |
| Standard InChI Key | CVECQSXVBHHMBT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Methyl 2,3-dinitrobenzoate (C₈H₆N₂O₆) features a benzene ring substituted with two nitro groups (-NO₂) at the ortho (2-) and meta (3-) positions relative to the methyl ester (-COOCH₃) group. This arrangement creates significant steric hindrance and electronic effects due to the electron-withdrawing nature of the nitro groups. Comparative data from methyl 3,5-dinitrobenzoate (C₈H₆N₂O₆) indicate a molecular weight of 226.14 g/mol , suggesting similar values for the 2,3-isomer.
Physicochemical Properties
While direct measurements for methyl 2,3-dinitrobenzoate are unavailable, analogs provide benchmarks:
-
Density: Methyl 2,4-dihydroxy-3-nitrobenzoate exhibits a density of 1.6±0.1 g/cm³ , consistent with nitroaromatic esters.
-
Melting/Boiling Points: Methyl 2-methyl-3-nitrobenzoate melts at 62–65°C , while methyl 3,5-dinitrobenzoate’s decomposition temperature exceeds 200°C . The 2,3-dinitro isomer likely has a higher melting point due to increased polarity.
-
Solubility: Nitrobenzoates are typically soluble in polar aprotic solvents (e.g., DMSO, methanol) .
Table 1: Comparative Physicochemical Data for Nitrobenzoate Derivatives
Synthetic Methodologies
Direct Nitration Strategies
The synthesis of methyl 2,3-dinitrobenzoate would likely involve sequential nitration of methyl benzoate derivatives. A patented method for methyl 3-formyl-2-nitrobenzoate illustrates the use of chlorination and hydrolysis to introduce functional groups, which could be adapted for dinitro systems. Key steps might include:
-
Nitration of Methyl Benzoate: Initial nitration at the 3-position using mixed acid (HNO₃/H₂SO₄), followed by a second nitration at the 2-position under controlled conditions.
-
Purification: Column chromatography or recrystallization to isolate the dinitro product.
Alternative Routes
-
Esterification of Pre-Nitrated Acids: Reacting 2,3-dinitrobenzoic acid with methanol in the presence of H₂SO₄ .
-
Chlorination-Hydrolysis: As demonstrated for methyl 3-formyl-2-nitrobenzoate , chlorination of a methyl-substituted precursor followed by hydrolysis could yield nitro-aldehyde intermediates, though this approach requires optimization for dinitro systems.
Biological and Industrial Applications
Antifungal Activity
Methyl 3,5-dinitrobenzoate (MDNB) exhibits potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) of 0.27–1.10 mM . Molecular modeling suggests nitro groups disrupt fungal membrane integrity by interacting with ergosterol biosynthesis enzymes . Methyl 2,3-dinitrobenzoate may share similar mechanisms due to analogous electronic profiles.
Pharmaceutical Intermediates
Methyl 2-methyl-3-nitrobenzoate serves as a precursor to indole derivatives (e.g., methyl indole-4-carboxylate) and nitrostyrenes . The 2,3-dinitro analog could enable synthesis of polycyclic nitroaromatics for drug discovery.
Material Science Applications
Nitrobenzoates are employed in polymer crosslinking and explosives. The ortho-dinitro configuration in methyl 2,3-dinitrobenzoate may enhance thermal stability, making it suitable for high-energy materials.
Future Research Directions
-
Synthetic Optimization: Developing regioselective nitration protocols for methyl 2,3-dinitrobenzoate.
-
Biological Screening: Evaluating antifungal/antibacterial efficacy against multidrug-resistant strains.
-
Computational Studies: Molecular docking to predict interactions with microbial targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume